N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-furohydrazide
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Overview
Description
N’-[(Z)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the furan ring. The final step involves the formation of the carbohydrazide linkage.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazole intermediate.
Formation of Furan Ring: The furan ring is typically formed through a cyclization reaction involving a suitable precursor.
Formation of Carbohydrazide Linkage: The final step involves the reaction of the furan intermediate with hydrazine to form the carbohydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of new materials with unique electronic properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N’-[(Z)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness
N’-[(Z)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide is unique due to its combination of a pyrazole ring, methoxyphenyl group, and furan ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4g/mol |
IUPAC Name |
N-[(Z)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-13-9-14(2)23(22-13)12-16-10-15(6-7-17(16)25-3)11-20-21-19(24)18-5-4-8-26-18/h4-11H,12H2,1-3H3,(H,21,24)/b20-11- |
InChI Key |
CDIFINQQVVNSBJ-JAIQZWGSSA-N |
SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CO3)OC)C |
Isomeric SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)/C=N\NC(=O)C3=CC=CO3)OC)C |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CO3)OC)C |
Origin of Product |
United States |
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